molecular formula C15H18F2O3 B8749194 2H-Pyran, 2-[(1R)-1-[2-(2,4-difluorophenyl)oxiranyl]ethoxy]tetrahydro- CAS No. 212890-35-2

2H-Pyran, 2-[(1R)-1-[2-(2,4-difluorophenyl)oxiranyl]ethoxy]tetrahydro-

Cat. No.: B8749194
CAS No.: 212890-35-2
M. Wt: 284.30 g/mol
InChI Key: PWBIMUAZFIPFKO-SFNBMPIDSA-N
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Description

2H-Pyran, 2-[(1R)-1-[2-(2,4-difluorophenyl)oxiranyl]ethoxy]tetrahydro- is a useful research compound. Its molecular formula is C15H18F2O3 and its molecular weight is 284.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2H-Pyran, 2-[(1R)-1-[2-(2,4-difluorophenyl)oxiranyl]ethoxy]tetrahydro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2H-Pyran, 2-[(1R)-1-[2-(2,4-difluorophenyl)oxiranyl]ethoxy]tetrahydro- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

212890-35-2

Molecular Formula

C15H18F2O3

Molecular Weight

284.30 g/mol

IUPAC Name

2-[(1R)-1-[2-(2,4-difluorophenyl)oxiran-2-yl]ethoxy]oxane

InChI

InChI=1S/C15H18F2O3/c1-10(20-14-4-2-3-7-18-14)15(9-19-15)12-6-5-11(16)8-13(12)17/h5-6,8,10,14H,2-4,7,9H2,1H3/t10-,14?,15?/m1/s1

InChI Key

PWBIMUAZFIPFKO-SFNBMPIDSA-N

Isomeric SMILES

C[C@H](C1(CO1)C2=C(C=C(C=C2)F)F)OC3CCCCO3

Canonical SMILES

CC(C1(CO1)C2=C(C=C(C=C2)F)F)OC3CCCCO3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To dimethyl sulfoxide (650 ml) was added, at room temperature, 60% sodium hydride in oil (15.2 g) by portions during 10 minutes. The mixture was stirred for 10 minutes at room temperature, to which was added by portions trimethylsulfoxonium iodide (83.7 g) during one hour. To the resultant mixture was added dropwise during one hour a solution of 2',4'-difluoro-2-(3,4,5,6-tetrahydro-2H-pyran-2-yloxy)propiophenone (86.5 g) in dimethyl sulfoxide (150 ml). The mixture was stirred for 3 hours at room temperature, then the reaction mixture was poured into ice-water (1.5 l), which was subjected to extraction 5 times with ethyl acetate (300 ml). The ethyl acetate layer was washed with water (300 ml) for four times, followed by drying over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure to leave 2-[1-(3,4,5,6-tetrahydro-2H-pyran-2-yloxy)ethyl]-2-(2,4-difluorophenyl)oxirane (83.4 g) as a pale yellow oily product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
15.2 g
Type
solvent
Reaction Step One
Quantity
83.7 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
86.5 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
1.5 L
Type
reactant
Reaction Step Four
Quantity
650 mL
Type
solvent
Reaction Step Five

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